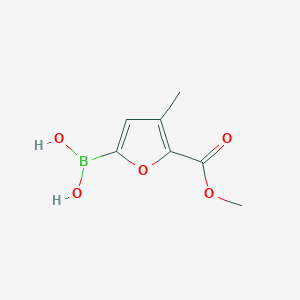![molecular formula C8H5LiN2O2 B13461793 Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate is a compound that belongs to the class of pyrrolopyrazine derivatives. Pyrrolopyrazine derivatives are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring. These compounds have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
The synthesis of pyrrolopyrazine derivatives, including Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate, can be achieved through various synthetic routes. Some common methods include:
Cyclization: This involves the formation of a ring structure from linear precursors.
Ring Annulation: This method involves the fusion of a new ring to an existing ring system.
Cycloaddition: This is a chemical reaction in which two or more unsaturated molecules combine to form a cyclic molecule.
Direct C-H Arylation: This involves the direct formation of a carbon-carbon bond between an aryl group and a hydrogen atom on a heterocycle.
Analyse Chemischer Reaktionen
Pyrrolopyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: This involves the loss of electrons from the compound, often resulting in the formation of a more oxidized product.
Reduction: This involves the gain of electrons, leading to a more reduced product.
Substitution: This involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent.
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other bioactive molecules.
Wirkmechanismus
The exact mechanism of action of Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood. studies have shown that pyrrolopyrazine derivatives exhibit their biological activities through various molecular targets and pathways. For example, they may inhibit the activity of certain enzymes, interfere with DNA replication, or disrupt cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound has shown more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
6H-pyrrolo[3,4-b]pyrazine: This compound has also been studied for its biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits.
Eigenschaften
Molekularformel |
C8H5LiN2O2 |
|---|---|
Molekulargewicht |
168.1 g/mol |
IUPAC-Name |
lithium;pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2.Li/c11-8(12)7-2-1-6-5-9-3-4-10(6)7;/h1-5H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
WXKNTLSYHUVUAB-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CN2C(=CC=C2C(=O)[O-])C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


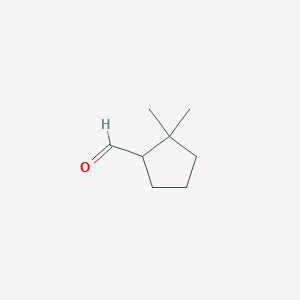
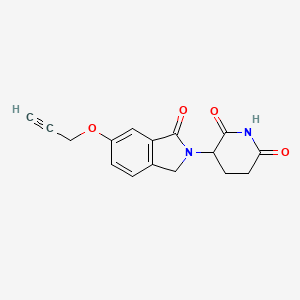

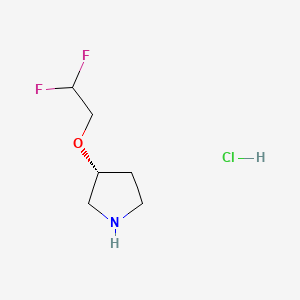
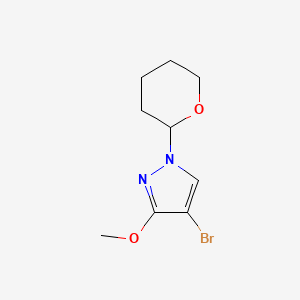
![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
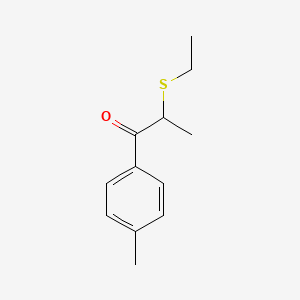
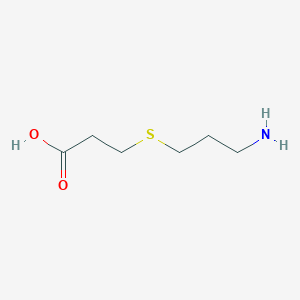
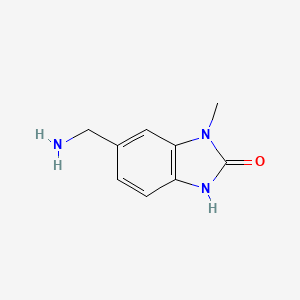

methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
